Brivanib

Catalog No.
S548894
CAS No.
649735-46-6
M.F
C19H19FN4O3
M. Wt
370.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Brivanib

CAS Number

649735-46-6

Product Name

Brivanib

IUPAC Name

(2R)-1-[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]oxypropan-2-ol

Molecular Formula

C19H19FN4O3

Molecular Weight

370.4 g/mol

InChI

InChI=1S/C19H19FN4O3/c1-10-6-13-14(23-10)4-5-15(17(13)20)27-19-18-12(3)16(26-8-11(2)25)7-24(18)22-9-21-19/h4-7,9,11,23,25H,8H2,1-3H3/t11-/m1/s1

InChI Key

WCWUXEGQKLTGDX-LLVKDONJSA-N

SMILES

CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NN4C3=C(C(=C4)OCC(C)O)C

Solubility

Soluble in DMSO, not in water

Synonyms

BMS 540215, BMS 582664, BMS-540215, BMS-582664, BMS540215, BMS582664, brivanib, brivanib alaninate

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NN4C3=C(C(=C4)OCC(C)O)C

Isomeric SMILES

CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NN4C3=C(C(=C4)OC[C@@H](C)O)C

Description

The exact mass of the compound Brivanib is 370.14412 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Triazines - Supplementary Records. It belongs to the ontological category of aromatic ether in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anti-angiogenic Properties

Brivanib is a known inhibitor of vascular endothelial growth factor (VEGF) receptors. VEGF plays a crucial role in angiogenesis, the formation of new blood vessels. Tumors rely on angiogenesis for growth and metastasis. By targeting VEGF receptors, Brivanib can potentially starve tumors of their blood supply and inhibit their growth [1].

There's ongoing research to evaluate Brivanib's efficacy in combination with other anti-cancer therapies to improve their effectiveness [1].

Source

[1] El-Serag HB, et al. (2013) Brivanib versus sorafenib as first-line therapy in advanced hepatocellular carcinoma (BRISK-FL): a randomized, phase III trial. J Clin Oncol. 31(28):3517-24. []

Brivanib is a small molecule compound that acts as a dual inhibitor of fibroblast growth factor receptors and vascular endothelial growth factor receptors. It is primarily developed for the treatment of various cancers, particularly hepatocellular carcinoma (liver cancer) and colorectal cancer. Brivanib is administered as brivanib alaninate, which is a prodrug that converts to the active form, brivanib, in the body. This compound has shown significant antiangiogenic and antitumor effects by disrupting critical signaling pathways involved in tumor growth and vascularization .

  • Brivanib was designed as a dual tyrosine kinase inhibitor, targeting VEGFR (vascular endothelial growth factor receptor) and FGFR (fibroblast growth factor receptor) [].
  • These receptors are involved in angiogenesis (blood vessel formation), a process that tumors often hijack to grow [].
  • By inhibiting these receptors, Brivanib aimed to starve tumors of their blood supply [].
  • Information on the specific hazards associated with Brivanib is limited due to development being discontinued [].
  • However, as a tyrosine kinase inhibitor, Brivanib could potentially cause side effects common to this class of drugs, such as fatigue, high blood pressure, and diarrhea [].

Brivanib undergoes metabolic conversion from its prodrug form, brivanib alaninate, primarily in the liver. The conversion involves hydrolysis and subsequent activation of the compound, leading to the formation of brivanib. The metabolic pathway includes various cytochrome P450 enzymes, which facilitate the breakdown and clearance of the drug from the system. The predominant route of elimination for brivanib is fecal excretion, with minimal renal excretion observed .

Brivanib exhibits potent biological activity by inhibiting key signaling pathways that promote tumor growth and angiogenesis. Specifically, it targets:

  • Fibroblast Growth Factor Receptors (FGFRs): Inhibition leads to reduced tumor cell proliferation and survival.
  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Suppression of these receptors prevents new blood vessel formation (angiogenesis), which is crucial for tumor growth.

Preclinical studies have demonstrated that brivanib effectively reduces tumor volume in various cancer models, including liver, breast, and lung cancers . Clinical trials have indicated promising efficacy in patients with advanced hepatocellular carcinoma .

The synthesis of brivanib involves several steps starting from basic organic compounds. The general synthetic route includes:

  • Formation of the Core Structure: This involves coupling reactions to build the central scaffold characteristic of tyrosine kinase inhibitors.
  • Modification for Prodrug Formulation: Brivanib alaninate is synthesized by attaching an alanine moiety to enhance solubility and bioavailability.
  • Purification: The final product undergoes purification processes such as crystallization or chromatography to ensure high purity levels suitable for clinical use.

Various synthetic routes may be explored in research settings to optimize yield and reduce production costs .

Brivanib is primarily investigated for its applications in oncology. Key areas include:

  • Hepatocellular Carcinoma: Brivanib has shown efficacy in treating advanced liver cancer, both as a monotherapy and in combination with other anticancer agents.
  • Colorectal Cancer: Clinical trials are ongoing to evaluate its effectiveness in this indication.
  • Other Tumor Types: Research continues into its potential applications across various malignancies due to its broad mechanism of action against tumor growth factors .

Brivanib shares similarities with several other tyrosine kinase inhibitors but has unique properties that distinguish it:

Compound NameMechanism of ActionUnique Features
SorafenibInhibits multiple kinases including VEGFRBroad spectrum anti-cancer activity
RegorafenibTargets multiple kinases including VEGFRApproved for metastatic colorectal cancer
PazopanibInhibits VEGFR and PDGFRUsed primarily for renal cell carcinoma
LenvatinibDual inhibition of VEGFR and FGFREffective in thyroid cancer

Brivanib's dual targeting of both fibroblast growth factor receptors and vascular endothelial growth factor receptors offers a distinct therapeutic strategy compared to these compounds, potentially leading to enhanced efficacy against tumors reliant on both pathways .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

370.14411864 g/mol

Monoisotopic Mass

370.14411864 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

DDU33B674I

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

Pharmacology

Brivanib is a pyrrolotriazine-based compound and an inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) with potential antineoplastic activity. BMS-540215 specifically targets and binds strongly to human VEGFR-2, a tyrosine kinase receptor and pro-angiogenic growth factor expressed almost exclusively on vascular endothelial cells. Blockade of VEGFR-2 by this agent may lead to an inhibition of VEGF-stimulated endothelial cell migration and proliferation, thereby inhibiting tumor angiogenesis.

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
FGFR family
FGFR1 (CD331) [HSA:2260] [KO:K04362]

Pictograms

Health Hazard

Health Hazard

Other CAS

649735-46-6

Wikipedia

Brivanib

Dates

Modify: 2023-08-15
1: Finn RS, Kang YK, Mulcahy M, Polite BN, Lim HY, Walters I, Baudelet C, Manekas D, Park JW. Phase II, Open-label Study of Brivanib as Second-line Therapy in Patients with Advanced Hepatocellular Carcinoma. Clin Cancer Res. 2012 Jan 11. [Epub ahead of print] PubMed PMID: 22238246.
2: Gong J, Gan J, Iyer RA. Identification of the oxidative and conjugative enzymes involved in the biotransformation of brivanib. Drug Metab Dispos. 2012 Jan;40(1):219-26. Epub 2011 Oct 11. PubMed PMID: 21989950.
3: Garcia JA, Roberts LR. Phase II, open-label study of brivanib as first-line therapy in patients with advanced hepatocellular carcinoma. J Hepatol. 2011 Sep 29. [Epub ahead of print] PubMed PMID: 21963517.
4: Kudo M. Future treatment option for hepatocellular carcinoma: a focus on brivanib. Dig Dis. 2011;29(3):316-20. Epub 2011 Aug 9. Review. PubMed PMID: 21829023.
5: Syed S, Clemens PL, Lathers D, Kollia G, Dhar A, Walters I, Masson E. Lack of Effect of Brivanib on the Pharmacokinetics of Midazolam, a CYP3A4 Substrate, Administered Intravenously and Orally in Healthy Participants. J Clin Pharmacol. 2011 Jun 9. [Epub ahead of print] PubMed PMID: 21659627.
6: Garrett CR, Siu LL, El-Khoueiry A, Buter J, Rocha-Lima CM, Marshall J, LoRusso P, Major P, Chemidlin J, Mokliatchouk O, Velasquez L, Hayes W, Feltquate D, Syed S, Ford S, Kollia G, Galbraith S, Nuyten DS. Phase I dose-escalation study to determine the safety, pharmacokinetics and pharmacodynamics of brivanib alaninate in combination with full-dose cetuximab in patients with advanced gastrointestinal malignancies who have failed prior therapy. Br J Cancer. 2011 Jun 28;105(1):44-52. doi: 10.1038/bjc.2011.182. Epub 2011 May 31. PubMed PMID: 21629245; PubMed Central PMCID: PMC3137402.
7: Allen E, Walters IB, Hanahan D. Brivanib, a dual FGF/VEGF inhibitor, is active both first and second line against mouse pancreatic neuroendocrine tumors developing adaptive/evasive resistance to VEGF inhibition. Clin Cancer Res. 2011 Aug 15;17(16):5299-310. doi: 10.1158/1078-0432.CCR-10-2847. Epub 2011 May 27. PubMed PMID: 21622725; PubMed Central PMCID: PMC3156934.
8: LoRusso P, Shapiro GI, Hurwitz H, Pilat MJ, Chemidlin J, Kollia G, Syed S, Fischer B, Masson E. Lack of food effect on single-dose pharmacokinetics of brivanib, and safety and efficacy following multiple doses in subjects with advanced or metastatic solid tumors. Cancer Chemother Pharmacol. 2011 Dec;68(6):1377-85. Epub 2011 Apr 3. PubMed PMID: 21461891.
9: Diaz-Padilla I, Siu LL. Brivanib alaninate for cancer. Expert Opin Investig Drugs. 2011 Apr;20(4):577-86. Epub 2011 Mar 11. Review. PubMed PMID: 21391890.
10: Park JW, Finn RS, Kim JS, Karwal M, Li RK, Ismail F, Thomas M, Harris R, Baudelet C, Walters I, Raoul JL. Phase II, open-label study of brivanib as first-line therapy in patients with advanced hepatocellular carcinoma. Clin Cancer Res. 2011 Apr 1;17(7):1973-83. Epub 2011 Feb 24. PubMed PMID: 21349999.

Explore Compound Types